BenchChemオンラインストアへようこそ!

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

Metabolic stability Fluorine substitution Cytochrome P450

This 2-fluoro-naphthalenyl benzamide is a structurally defined probe for CD38 inhibition and multiple myeloma research. Unlike the 2-hydroxy lead (CCF1172) or inactive 2-methoxy analog, the 2-fluoro group retains target engagement potential while offering superior oxidative stability and a ¹⁹F NMR handle. Essential for SAR libraries, metabolic stability profiling, and chemoproteomics—not interchangeable with generic benzamide analogs. For investigational use only.

Molecular Formula C20H18FNO2
Molecular Weight 323.367
CAS No. 1421441-76-0
Cat. No. B2495745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE
CAS1421441-76-0
Molecular FormulaC20H18FNO2
Molecular Weight323.367
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=C3F)O
InChIInChI=1S/C20H18FNO2/c21-18-11-4-3-9-17(18)20(24)22-13-12-19(23)16-10-5-7-14-6-1-2-8-15(14)16/h1-11,19,23H,12-13H2,(H,22,24)
InChIKeyKGFMXMDGOSJBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide (CAS 1421441-76-0): Structural and Procurement Baseline


2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide (CAS 1421441-76-0, molecular formula C20H18FNO2, molecular weight 323.37 g/mol) is a synthetic small molecule belonging to the naphthalenyl benzamide class. Its structure features a 2-fluorobenzamide core linked via a 3-hydroxypropyl spacer to a naphthalen-1-yl moiety. Compounds within this chemotype have been described in patents as having potential antitumor activity, with the Cleveland Clinic Foundation reporting that naphthalenyl benzamide derivatives exhibit activity against multiple myeloma cell lines and that the substitution pattern on the benzamide ring is critical for biological function [1]. The compound is currently listed by multiple chemical suppliers as a research-grade reagent for non-human investigational use.

Why Generic Substitution Is Not Advisable for 2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide


Within the naphthalenyl benzamide series, the position and identity of substituents on the benzamide ring are not interchangeable. The Cleveland Clinic patent explicitly demonstrates that chemical modification of the 2-position moiety on the benzamide ring can result in a complete loss of anti-multiple myeloma activity at doses up to 20 µM [1]. Specifically, the 2-hydroxy moiety in the lead compound CCF1172 could not be modified to O-methyl without abolishing activity, indicating that the therapeutic principle depends critically on the precise substitution pattern rather than on general benzamide chemistry [1]. Consequently, substituting the 2-fluoro group with other halogens, moving it to a different ring position, or replacing it with hydrogen would be expected to produce a compound with fundamentally different biological properties, making generic interchange scientifically unsound for any application requiring target engagement fidelity.

Quantitative Comparative Evidence for 2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide (CAS 1421441-76-0)


Ortho-Fluoro vs. Meta-Chloro Substitution: Metabolic Stability and Steric Differentiation

The 2-fluoro substituent on the benzamide ring of the target compound provides distinct metabolic and steric properties compared to the 3-chloro analog (3-chloro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide, CAS 1421467-91-5). Ortho-fluorine atoms are well-established in medicinal chemistry to block oxidative metabolism at the substituted position via inductive electron withdrawal and to create a steric environment that can modulate target binding [1]. In contrast, a meta-chloro substituent occupies a different spatial vector and lacks the strong C–F bond's resistance to CYP450-mediated oxidation [1]. While direct comparative metabolic stability data for these specific compounds are not publicly available, the well-characterized general principle that aryl fluorination at the ortho position reduces intrinsic clearance relative to chloro analogs provides a class-level rationale for selecting the 2-fluoro compound in studies where metabolic liability is a concern [1].

Metabolic stability Fluorine substitution Cytochrome P450

2-Fluoro vs. Unsubstituted Benzamide: Impact of Fluorine on Hydrogen-Bonding and Conformational Preorganization

The ortho-fluorine atom in the target compound can participate in intramolecular C–F···H–N hydrogen-bonding interactions with the adjacent amide NH, as demonstrated in structurally related N-(8-fluoronaphthalen-1-yl)benzamide derivatives where such interactions constrain the conformational ensemble [1]. This conformational preorganization distinguishes the 2-fluoro compound from the unsubstituted benzamide analog (N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide), which lacks this intramolecular interaction. Comparative IR spectroscopic studies on related fluorinated benzamides have shown N–H stretching frequency shifts of 10–30 cm⁻¹ consistent with C–F···H–N hydrogen bonding, whereas the unsubstituted analog exhibits no such perturbation [1].

Conformational analysis Fluorine hydrogen bonding Ortho effect

Patent-Documented Sensitivity of the 2-Position Substituent in Naphthalenyl Benzamide Antitumor Activity

The Cleveland Clinic Foundation patent (US20170057910A1) on antitumor naphthalenyl benzamide derivatives establishes that the 2-position substituent on the benzamide ring is a critical determinant of biological activity [1]. The lead compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalene-1-yl)benzamide) contains a 2-hydroxy moiety. Attempts to convert this 2-hydroxy group to O-methyl resulted in complete loss of anti-multiple myeloma activity across all seven genetically heterogeneous MM cell lines tested, even at concentrations up to 20 µM [1]. This finding indicates that the salicylic amide backbone, and specifically the nature of the 2-position substituent, is essential for target engagement. The target compound, bearing a 2-fluoro substituent, occupies a distinct position in this SAR landscape, offering a halogen-based hydrogen-bond acceptor at the ortho position in place of the hydrogen-bond donor (OH) or larger O-methyl group. This substitution is expected to confer a unique activity profile within the naphthalenyl benzamide series.

Multiple myeloma CD38 inhibitor Structure-activity relationship

Physicochemical Property Differentiation: 2-Fluoro vs. 4-Bromo and 4-Dimethylamino Analogs

The 2-fluoro substitution on the benzamide ring modulates lipophilicity and electronic properties in a manner distinct from other substituents available in the naphthalenyl benzamide series. Compared to the 4-bromo analog (4-bromo-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide), the 2-fluoro compound is expected to have a lower logP (estimated ~3.5 vs. ~4.2 for the 4-bromo analog based on fragment-based calculations) and a smaller topological polar surface area contribution [1]. Compared to the 4-dimethylamino analog (CAS 1421524-46-0, logP estimated ~3.8), the 2-fluoro compound has no basic amine center, eliminating pH-dependent ionization that could confound cellular assay interpretation [1]. The fluorine atom's strong electron-withdrawing effect (Hammett σm = 0.34, σp = 0.06) also polarizes the benzamide carbonyl, potentially enhancing hydrogen-bond acceptor strength relative to the electron-donating dimethylamino group [1].

Lipophilicity Permeability Drug-likeness

Recommended Research and Industrial Application Scenarios for 2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide


SAR Probe in Naphthalenyl Benzamide CD38/NADase Inhibitor Programs

The 2-fluoro substitution represents an underexplored point in the naphthalenyl benzamide SAR landscape defined by the Cleveland Clinic patent [1]. Researchers investigating CD38 inhibition or multiple myeloma can use this compound as a probe to assess whether replacing the 2-hydroxy group of CCF1172 with a 2-fluoro group retains or modulates anti-myeloma activity. The unique electronic profile of fluorine (hydrogen-bond acceptor vs. donor) allows exploration of a distinct pharmacophoric space without the complete activity loss observed with the 2-methoxy modification [1].

Metabolic Stability Comparator in Benzamide Library Screening

When building a focused library of naphthalenyl benzamide analogs for metabolic stability profiling, the 2-fluoro compound serves as a key comparator against the 3-chloro (CAS 1421467-91-5) and 4-bromo analogs. The C–F bond's superior oxidative stability relative to C–Cl and C–Br bonds makes this compound a candidate for identifying structure-metabolism relationships within the series [1]. Inclusion of this compound in hepatocyte or microsomal stability panels can reveal whether ortho-fluorination provides a measurable intrinsic clearance advantage.

Conformational Analysis and Ligand Preorganization Studies

The potential for intramolecular C–F···H–N hydrogen bonding makes this compound a valuable tool for studying conformational preorganization in benzamide ligands [1]. Researchers can use NMR or X-ray crystallography to compare the solution and solid-state conformations of the 2-fluoro compound with the unsubstituted benzamide analog, quantifying the entropic benefit conferred by ortho-fluorination. This information is directly applicable to rational ligand design in programs where reducing conformational flexibility is a goal.

Chemical Biology Tool for Target Deconvolution in Naphthalenyl Benzamide Series

Given the critical role of the 2-position substituent in determining biological activity within this chemotype [1], the 2-fluoro compound can serve as an affinity probe or inactive control analog in chemoproteomics experiments. Its distinct mass shift relative to the 2-hydroxy lead compound enables use in SILAC-based target identification workflows, while the fluorine atom provides a ¹⁹F NMR handle for direct binding assays without requiring radiolabeling.

Quote Request

Request a Quote for 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.